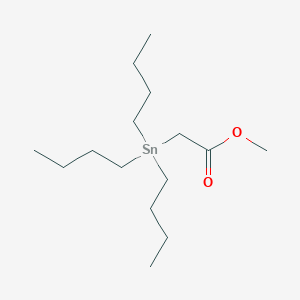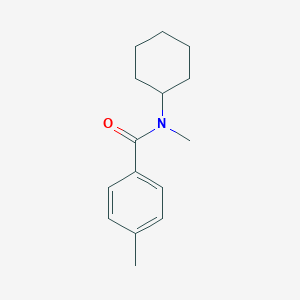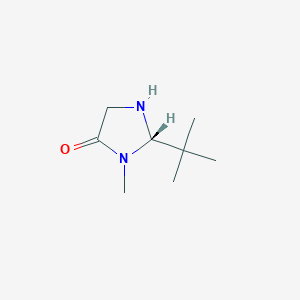![molecular formula C8H16N2 B174135 (R)-Octahydro-1H-pyrido[1,2-a]pyrazine CAS No. 179605-64-2](/img/structure/B174135.png)
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-Octahydro-1H-pyrido[1,2-a]pyrazine” is a derivative of pyrazine, which is a nitrogen-containing six-membered heterocyclic ring . Pyrazine derivatives have been identified as bioactive molecules with a wide range of biological activities .
Synthesis Analysis
Pyrazine derivatives can be synthesized by chemical methods or by certain microorganisms . Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been reported .Molecular Structure Analysis
The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis
Pyrazines can be synthesized via amination of 1,2-diketones and subsequent dimerization/condensation starting from oxidized chemical precursors .Physical And Chemical Properties Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .Scientific Research Applications
Optical Properties and Bioimaging
The unique optical properties of derivatives of pyrido[1,2-a]pyrazine, such as deep blue emission in aggregated and solid states, make them suitable for bioimaging applications . These compounds can be used as organic fluorophores in biomedical research, aiding in disease diagnosis and visualization of cellular processes.
Anti-Inflammatory Agents
Some pyrrolo[1,2-a]pyrazine derivatives have shown potential as anti-inflammatory agents . These compounds could be developed into medications that help reduce inflammation in various medical conditions, potentially offering new treatments for diseases with inflammatory components.
Synthetic Methods Development
The pyrido[1,2-a]pyrazine scaffold is versatile in organic synthesis and drug development . Researchers have been exploring synthetic methods to create novel compounds using this scaffold, which could lead to the discovery of new drugs with various biological activities.
Aggregation-Induced Emission (AIE)
Compounds based on pyrido[1,2-a]pyrazine can exhibit aggregation-induced emission, a property that is highly valuable in the development of new organic materials . AIE-active materials are useful in creating high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Pharmacological Activities
Pyridazine and pyridazinone derivatives, which are related to pyrido[1,2-a]pyrazine, have a wide range of pharmacological activities . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects, among others.
Agrochemical Applications
Pyridazinone derivatives, which share a similar structure to pyrido[1,2-a]pyrazine, are known for their use in agrochemicals . These compounds can be used as herbicides and insecticides, playing a crucial role in crop protection and management.
Fluorescence Intensity Enhancement
The fusion of additional rings into the pyrido[1,2-a]pyrazine scaffold can lead to a remarkable increase in the intensity of blue fluorescence . This property is beneficial for developing new fluorescent probes for research and diagnostic purposes.
Cell Permeability and Phototoxicity
Derivatives of pyrido[1,2-a]pyrazine have been noted for good cell permeability and negligible phototoxicity . This makes them suitable candidates for designing probes and agents for cellular imaging without causing damage to the cells.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyrazine derivatives, which include ®-octahydro-1h-pyrido[1,2-a]pyrazine, have been used in the treatment of tuberculosis . They are active against Mycobacterium tuberculosis .
Mode of Action
It is known that pyrazinamide, a pyrazine derivative, is converted into its active form, pyrazinoic acid, by the bacterial pyrazinamidase enzyme . This active form can accumulate intracellularly and interfere with the bacterium’s functions .
Biochemical Pathways
Pyrazine derivatives have been found to have diverse biological activities . For instance, they have been used as bioisosteres of benzene, pyridine, and pyrimidine .
Pharmacokinetics
It is known that pyrazinamide, a pyrazine derivative, has a bioavailability of over 90%, is metabolized in the liver, and is excreted by the kidneys .
Result of Action
It is known that pyrazine derivatives have been used in the treatment of tuberculosis . They are active against Mycobacterium tuberculosis .
Action Environment
It is known that bacterial bioactive extracts, which may include pyrazine derivatives, have been isolated from various environments, including deep-sea sediment .
properties
IUPAC Name |
(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPOXROAPYCGT-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCNC[C@H]2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)



